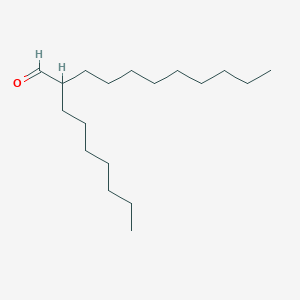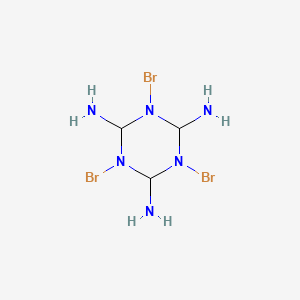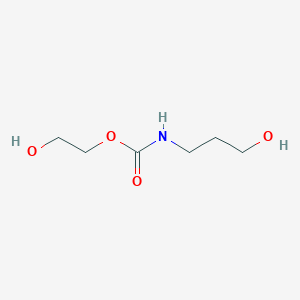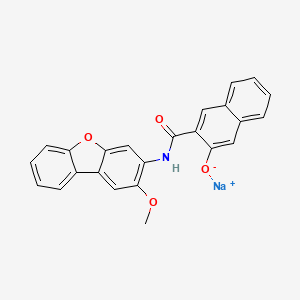![molecular formula C19H30N2O4 B14480647 Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-87-7](/img/structure/B14480647.png)
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a phenyl ring substituted with a hexyloxy group, and a morpholinyl ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-(hexyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: The major products are carbamic acid and 2-(4-morpholinyl)ethanol.
Oxidation: Oxidized derivatives of the phenyl ring, such as quinones.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the hexyloxy and morpholinyl groups.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a hexyloxy group.
Carbamic acid, (2-chlorophenyl)-, ethyl ester: Contains a chlorophenyl group instead of a hexyloxy group.
Uniqueness
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65347-87-7 |
|---|---|
Molekularformel |
C19H30N2O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-2-3-4-7-13-24-18-9-6-5-8-17(18)20-19(22)25-16-12-21-10-14-23-15-11-21/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,20,22) |
InChI-Schlüssel |
NUAAYHDWVNBISI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)


![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)


![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
